molecular formula C22H20FN5O2 B14977237 8-benzyl-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-benzyl-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14977237
M. Wt: 405.4 g/mol
InChI Key: BBTQCXDDALDTPN-UHFFFAOYSA-N
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Description

The compound 8-benzyl-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione belongs to the imidazo[2,1-f]purine-dione class, characterized by a tricyclic core with substitutions at the C3, C8, and N1 positions. Its synthesis typically involves bromoxanthine derivatives as intermediates, followed by alkylation with α,ω-dibromoalkanes and cyclization with amines (Scheme 20 in ) . The 2-fluorobenzyl and benzyl substituents at C3 and C8 likely enhance lipophilicity and receptor-binding specificity, making it a candidate for CNS-targeted therapies.

Properties

Molecular Formula

C22H20FN5O2

Molecular Weight

405.4 g/mol

IUPAC Name

6-benzyl-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H20FN5O2/c1-25-19-18(20(29)28(22(25)30)14-16-9-5-6-10-17(16)23)27-12-11-26(21(27)24-19)13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3

InChI Key

BBTQCXDDALDTPN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCN(C4=N2)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzyl-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-f]purine core.

    Introduction of the Benzyl and Fluorobenzyl Groups: The benzyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include benzyl halides and fluorobenzyl halides.

    Methylation: The methyl group is introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-benzyl-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like benzyl halides, fluorobenzyl halides, and methyl iodide are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

8-benzyl-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-benzyl-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

PPARγ Agonists: CB11

Compound: CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-imidazo[2,1-f]purine-2,4-dione)

  • Key Features: Substitutions at C8 (2-aminophenyl) and C3 (butyl) confer PPARγ agonism, inducing apoptosis in NSCLC cells via ROS production and mitochondrial dysfunction .
  • Comparison: Unlike the target compound’s fluorobenzyl/benzyl groups, CB11’s aminophenyl and trimethyl groups favor PPARγ activation over serotonin receptor modulation. The absence of fluorinated moieties in CB11 may reduce blood-brain barrier (BBB) penetration compared to the target compound.

Serotonin Receptor Ligands: 3i, AZ-853, and AZ-861

Compound 3i : 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-imidazo[2,1-f]purine-2,4-dione

  • Key Features : Fluorophenylpiperazinylalkyl chain at C8 enables dual 5-HT1A/5-HT7 receptor affinity, with potent antidepressant activity (2.5–5 mg/kg in FST) .
  • Comparison : The target compound lacks the piperazine moiety critical for 5-HT receptor binding. However, its 2-fluorobenzyl group may enhance BBB penetration similarly to 3i’s fluorophenyl group.

AZ-853 and AZ-861 :

  • AZ-853 : 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione.
  • AZ-861 : 8-(4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl)-1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione.
  • Key Features : Both show antidepressant activity via 5-HT1A agonism. AZ-861’s trifluoromethyl group increases metabolic stability but reduces brain penetration compared to AZ-853 .
  • Comparison: The target compound’s simpler benzyl/fluorobenzyl substituents may avoid the α1-adrenolytic side effects seen in AZ-853 (e.g., hypotension) .

PDE4B/PDE10A Inhibitors: Compound 5

Compound 5: 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione

  • Comparison: The target compound’s lack of a bulky dihydroisoquinolinyl group may limit PDE affinity but improve solubility.

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability: Fluorination (as in 2-fluorobenzyl) typically reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like CB11 .
  • Safety Profile: Unlike AZ-853, the target compound lacks piperazine-related α1-adrenolytic effects (e.g., hypotension), suggesting a cleaner side-effect profile .

Biological Activity

The compound 8-benzyl-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a nitrogenous heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22FN5O3C_{22}H_{22}FN_5O_3 with a molecular weight of approximately 421.45 g/mol. The structure features a purine-like scaffold with modifications that enhance its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[2,1-f]purines exhibit significant antimicrobial properties. The compound's structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens.

  • Mechanism of Action : The imidazo[2,1-f]purine scaffold may interfere with nucleic acid synthesis or function, similar to other purine analogs.
  • Case Study : A study evaluating the antibacterial activity of related compounds showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 μg/ml depending on the specific derivative tested .

Antiviral Activity

Compounds in this class have also been investigated for antiviral properties. The presence of a fluorobenzyl group may enhance interaction with viral enzymes or receptors.

  • Research Findings : In vitro studies indicated that certain derivatives could inhibit viral replication in cell cultures, particularly against RNA viruses. The mechanism is hypothesized to involve interference with viral polymerase activity .

Anticancer Activity

The potential anticancer effects of this compound have been explored in various cancer cell lines.

  • In Vitro Studies : Research has shown that this compound can induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle regulators. Notably, it exhibited cytotoxicity against breast cancer and leukemia cell lines with IC50 values in the low micromolar range .
Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)5.0Apoptosis induction
HL-60 (Leukemia)4.5Caspase activation
A549 (Lung)6.0Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Benzyl Substituents : The presence of benzyl groups enhances lipophilicity and may improve cellular uptake.
  • Fluorine Atom : The fluorine substitution on the benzyl ring increases electron-withdrawing capacity, potentially enhancing binding affinity to biological targets.
  • Dihydro Imidazole Ring : This core structure is crucial for maintaining the biological activity characteristic of purine analogs.

Q & A

Q. How to ensure reproducibility in synthetic protocols across laboratories?

  • Methodological Answer :
  • Documentation : Report exact molar ratios (e.g., 1.2 eq. boronic acid), catalyst loading (5 mol%), and purification steps (e.g., silica gel chromatography, 30% EtOAc/hexanes).
  • Automation : Use robotic platforms for precise reagent dispensing (e.g., 0.1–1 mL syringe pumps) and reaction monitoring via inline FTIR .

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